molecular formula C24H25ClN2O3S B346585 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine CAS No. 325810-84-2

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine

Cat. No. B346585
CAS RN: 325810-84-2
M. Wt: 457g/mol
InChI Key: UCNRZVFUVFNSFX-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine is a synthetic compound. It is a derivative of 1-benzhydryl piperazine, which is synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 4-chloro-phenyl-sulfonyl chloride .


Synthesis Analysis

The synthesis of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine involves a nucleophilic substitution reaction. A solution of 1-benzhydryl-piperazine is taken in dry dichloromethane and cooled to 0–5° C in an ice bath. Then triethylamine is added to the cold reaction mixture and stirred for 10 minutes. Then 4-chloro-benzenesulfonyl chloride is added .


Molecular Structure Analysis

The structure of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is that of a distorted tetrahedron. There is a large range of bond angles around the piperazine N atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine include nucleophilic substitution reactions .

Scientific Research Applications

Aza-Michael Addition Reaction

This compound is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction, which is a method for attaching amines to alkenes .

Synthesis of Tröger’s Base Derivatives

It serves as a precursor for the synthesis of cyclic amine substituted Tröger’s base derivatives, which have potential applications in chiral separations and as ligands in asymmetric catalysis .

Preparation of Bis(mercaptoimidazolyl)borates

The compound is involved in preparing functionalized bis(mercaptoimidazolyl)borates by reacting with activated esters, which are useful in coordination chemistry .

Pharmacological Evaluation

1-Benzhydryl piperazine derivatives have been synthesized and evaluated for their antihistaminic and anthelmintic activities, indicating potential use in allergy and parasite control treatments .

Synthesis of Anticancer Agents

Derivatives of this compound have been used in the synthesis of anticancer agents, suggesting its role in the development of new therapeutic drugs .

Antihistamine Development

It has been utilized in the creation of antihistamines, which are medications that treat allergic reactions by blocking histamine action in the body .

Voltage-Gated Sodium Channel Inhibitors

The compound has been employed in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, which are important for pain management therapies .

ACE Inhibitor and Antimicrobial Activities

New derivatives have been synthesized and screened for in vitro ACE inhibitor and antimicrobial activities, indicating its potential use in hypertension treatment and infection control .

properties

IUPAC Name

1-benzhydryl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-30-22-13-12-21(25)18-23(22)31(28,29)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRZVFUVFNSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine

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